molecular formula C22H26N4O5S2 B11525361 (2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

Cat. No.: B11525361
M. Wt: 490.6 g/mol
InChI Key: NUMULOGYCZZJQO-UHFFFAOYSA-N
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Description

(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of multiple functional groups, including an imine, a methoxy group, and a sulfamoyl group, makes this compound highly versatile for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide typically involves multiple steps. The starting materials often include 4-methoxyaniline, ethyl acetoacetate, and 4-sulfamoylphenethylamine. The synthetic route may involve the following steps:

    Formation of the imine: 4-methoxyaniline reacts with ethyl acetoacetate under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 4-sulfamoylphenethylamine in the presence of a suitable catalyst to form the thiazinane ring.

    Oxidation: The resulting thiazinane compound is oxidized to introduce the oxo group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur and nitrogen-containing rings.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Disilanes: Organosilicon compounds with unique electronic structures similar to carbon-carbon double bonds.

Uniqueness

(2E)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide is unique due to its combination of functional groups and the presence of a thiazinane ring

Properties

Molecular Formula

C22H26N4O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H26N4O5S2/c1-3-26-20(27)14-19(32-22(26)25-16-6-8-17(31-2)9-7-16)21(28)24-13-12-15-4-10-18(11-5-15)33(23,29)30/h4-11,19H,3,12-14H2,1-2H3,(H,24,28)(H2,23,29,30)

InChI Key

NUMULOGYCZZJQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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